

3-Bromopyridine-2-thiol CAS number and molecular structure

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Compound of Interest

Compound Name: 3-Bromopyridine-2-thiol

Cat. No.: B151201

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An In-depth Technical Guide to 3-Bromopyridine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromopyridine-2-thiol**, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its molecular structure.

Core Compound Information

Chemical Identity:

3-Bromopyridine-2-thiol is a substituted pyridine derivative. It features a pyridine ring with a bromine atom at the 3-position and a thiol group at the 2-position. This compound can exist in tautomeric equilibrium with its thione form, 3-bromo-1,2-dihydropyridine-2-thione.[\[1\]](#)

Molecular Structure:

The canonical structure of **3-Bromopyridine-2-thiol** is depicted below. The presence of both a halogen and a nucleophilic thiol group on the pyridine ring makes it a versatile intermediate for further chemical modifications.

Image of the molecular structure of **3-Bromopyridine-2-thiol** would be placed here in a full document.

CAS Number: 65938-86-5[\[2\]](#)

Physicochemical and Spectroscopic Data

Quantitative data for **3-Bromopyridine-2-thiol** is summarized in the table below. Please note that some of the listed properties are predicted values based on computational models.

Property	Value	Reference
Molecular Formula	C ₅ H ₄ BrNS	[3]
Molecular Weight	190.06 g/mol	[3]
Melting Point	205-207 °C	[1]
Boiling Point (Predicted)	221.9 ± 50.0 °C	[1]
Density (Predicted)	1.79 ± 0.1 g/cm ³	[1]
pKa (Predicted)	8.09 ± 0.40	[1]
LogP (Predicted)	2.13280	[1]
InChI	InChI=1S/C5H4BrNS/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8)	[3]

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **3-Bromopyridine-2-thiol** is not readily available in the searched literature, a plausible and efficient synthetic route can be adapted from established methods for preparing substituted pyridine thiols.[\[4\]](#)[\[5\]](#)[\[6\]](#) The following protocol is a representative example based on the synthesis of pyridine-3-thiols from corresponding iodo-pyridines, adapted for the 2-thiol analogue from a bromo-precursor.

Representative Synthesis of **3-Bromopyridine-2-thiol** from 2,3-Dibromopyridine

This proposed two-step synthesis involves the initial formation of a thioester intermediate followed by its hydrolysis to yield the target thiol.

Step 1: Synthesis of S-(3-bromopyridin-2-yl) benzothioate

- **Reaction Setup:** In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2,3-dibromopyridine (1 equivalent) in a suitable aprotic solvent such as anhydrous toluene.
- **Addition of Reagents:** To this solution, add thiobenzoic acid (1.1 equivalents), a copper(I) catalyst (e.g., CuI, 0.1 equivalents), and a ligand such as N,N'-dimethylethylenediamine (0.2 equivalents).
- **Reaction Conditions:** Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield S-(3-bromopyridin-2-yl) benzothioate.

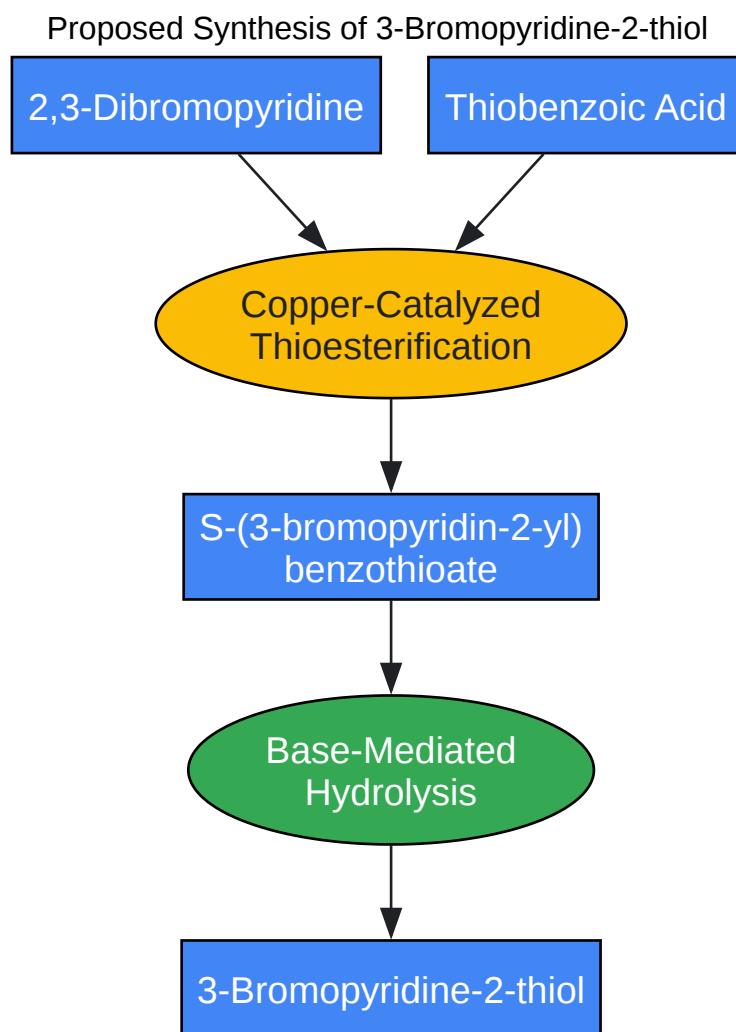
Step 2: Hydrolysis to **3-Bromopyridine-2-thiol**

- **Reaction Setup:** Dissolve the purified S-(3-bromopyridin-2-yl) benzothioate from Step 1 in methanol.
- **Addition of Base:** Add a base such as potassium carbonate (2-3 equivalents) to the solution.
- **Reaction Conditions:** Stir the mixture at room temperature for 2-4 hours, again monitoring by TLC or LC-MS until the thioester is fully consumed.
- **Work-up and Purification:** Neutralize the reaction mixture with a weak acid (e.g., 1M HCl) to approximately pH 7. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent such as dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product,

3-Bromopyridine-2-thiol. The product can be further purified by recrystallization if necessary.

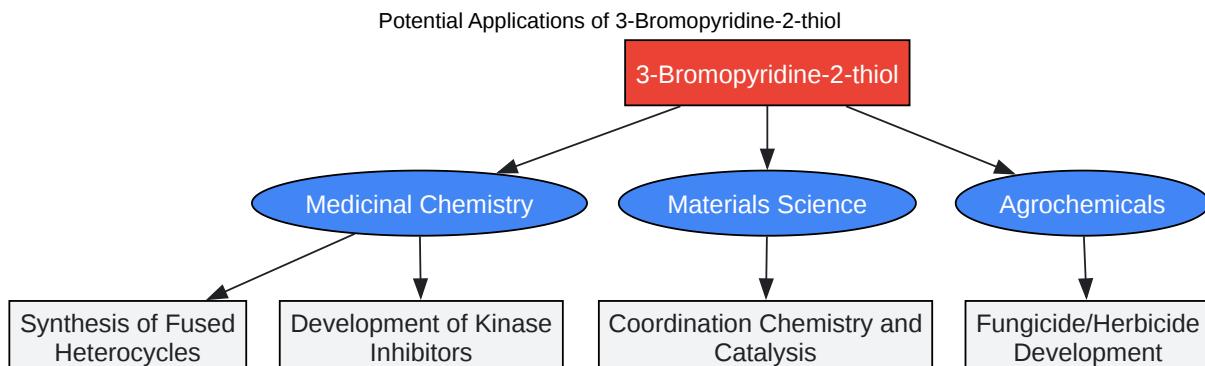
Experimental and Logical Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed synthetic workflow and a logical relationship diagram for the potential applications of **3-Bromopyridine-2-thiol**.



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Caption: Proposed two-step synthesis of **3-Bromopyridine-2-thiol**.



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Caption: Logical relationships for potential applications.

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